molecular formula C11H11BrO2 B1452733 Methyl 1-(4-bromophenyl)cyclopropanecarboxylate CAS No. 638220-35-6

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate

Cat. No. B1452733
CAS RN: 638220-35-6
M. Wt: 255.11 g/mol
InChI Key: HNTJWMPUBJHPLD-UHFFFAOYSA-N
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Description

“Methyl 1-(4-bromophenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 638220-35-6 . Its molecular formula is C11H11BrO2 and it has a molecular weight of 255.11 g/mol . The compound is typically stored in a sealed, dry environment at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid or semi-solid or solid or lump . and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

Methyl 1-(4-bromophenyl)cyclopropanecarboxylate and its derivatives serve as key intermediates in synthesizing a wide range of compounds. For instance, (Meijere et al., 2010) explored the synthesis of various 1-cyclopropylcyclopropane derivatives using 1-bromo-1-cyclopropylcyclopropane. These derivatives have potential applications in chemical syntheses. Similarly, (Palani et al., 2002) discussed the synthesis and SAR studies of oximino-piperidino-piperidine amides, emphasizing their role in the treatment of HIV-1 infection, where this compound could be a critical intermediate.

Biological Activity and Pharmacological Research

The compound has shown relevance in biological and pharmacological research. For example, (Tian et al., 2009) highlighted the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, starting from cyclopropanecarboxylic acid, which showed significant herbicidal and fungicidal activities. Additionally, (Prezzavento et al., 2007) investigated substituted 1-phenyl-2-cyclopropylmethylamines for their affinity to sigma receptors, suggesting a role in neurological research.

Application in Material Science

In material science, derivatives of this compound have been utilized in polymerization and the development of novel materials. For instance, (Moszner et al., 2003) described the synthesis of methyl 2-(bicyclo[3.1.0]hex-1-yl)acrylate from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, illustrating its use in radical homopolymerization and potential in creating polymers with specific properties.

Novel Methodologies in Organic Synthesis

Research has also focused on developing novel methodologies using this compound. For instance, (Lifchits & Charette, 2008) described a mild procedure for the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, showcasing innovative approaches in organic synthesis.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTJWMPUBJHPLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675378
Record name Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

638220-35-6
Record name Methyl 1-(4-bromophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of -(4-bromo-phenyl)-cyclopropanecarbonitrile from Step 1 in EtOH (0.2M) was added NaOH 25% (10 eq.). The mixture was stirred for 6 h at 100° C., quenched with AcOH (20 eq.), poured in brine, extracted with EtOAc (2×). The combined organic extracts were dried over MgSO4, filtered and concentrated. The residue was dissolved in CH2Cl2 and diazomethane was added portionwise until the esterification was completed by TLC. Flash chromatography (Hex:EtOAc; 9:1) afforded the title compound as a colorless oil.
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Synthesis routes and methods II

Procedure details

After sodium hydride (55% oily) (2.40 g, 55.0 mmol) was added to a solution of methyl (4-bromophenyl)acetate (5.73 g, 25.0 mmol) obtained in Example (3-1) in N,N-dimethylformamide (50 ml) at 0° C., the mixture was stirred at room temperature for 10 minutes. After the reaction mixture was cooled to 0° C. and 1,2-dibromoethane (2.37 ml, 27.5 mmol) was added thereto, the mixture was further stirred at room temperature for 15 hours. After a saturated aqueous ammonium chloride solution was poured into the reaction mixture and the mixture was extracted with ethyl acetate, the organic layer was successively washed with water (twice) and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=9/1) to give methyl 1-(4-bromophenyl)cyclopropanecarboxylate as an oil (2.97 g, yield: 47%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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